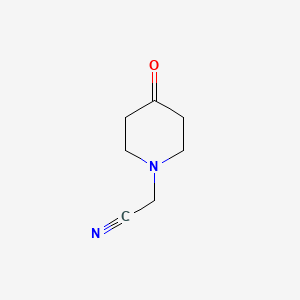

2-(4-Oxopiperidin-1-yl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxopiperidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWDXILKGPTDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375414 | |

| Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259180-65-9 | |

| Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(4-Oxopiperidin-1-yl)acetonitrile

CAS Number: 259180-65-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Oxopiperidin-1-yl)acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety and handling, and potential biological relevance.

Chemical and Physical Properties

This compound is a piperidine derivative characterized by a cyanomethyl group attached to the nitrogen atom of a 4-oxopiperidine ring.[1]

| Property | Value | Source |

| CAS Number | 259180-65-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

A potential synthetic pathway is illustrated below:

References

Technical Data Summary: 2-(4-Oxopiperidin-1-yl)acetonitrile

This document provides the core physicochemical data for 2-(4-Oxopiperidin-1-yl)acetonitrile, specifically focusing on its molecular weight. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Identity and Formula

This compound is a chemical compound with the CAS Registry Number 259180-65-9.

-

Molecular Formula: C₇H₁₀N₂O[1]

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation based on the molecular formula is detailed below. Standard atomic weights are used for this determination.

| Element | Symbol | Atom Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 20 | 138.17 |

Calculated Molecular Weight: 138.17 g/mol [1]

Logical Representation of Molecular Composition

The following diagram illustrates the elemental composition that contributes to the final molecular weight of the compound.

Caption: Elemental components of this compound.

References

An In-depth Technical Guide to 2-(4-Oxopiperidin-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, safety information, and relevant experimental considerations for 2-(4-Oxopiperidin-1-yl)acetonitrile. The information is structured to serve as a practical resource for professionals in research and development.

Chemical and Physical Properties

This compound, with CAS Number 259180-65-9, is a piperidine derivative functionalized with a ketone and a nitrile group.[1] These functional groups make it a versatile intermediate in organic synthesis. The compound's properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 259180-65-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Not specified (often a solid or oil) | N/A |

| log Pow (Octanol/Water Partition Coefficient) | -0.54 (at 25 °C) |

The negative log Pow value indicates that the compound is hydrophilic and bioaccumulation is not expected.

Safety, Handling, and Reactivity

The compound is classified as hazardous. It is a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation.

| Hazard Class | GHS Classification | Precautionary Statements (Selected) |

| Flammability | Flammable Liquid, Category 2 (H225) | P210: Keep away from heat, sparks, open flames. |

| Acute Toxicity | Oral, Dermal, Inhalation, Category 4 (H302 + H312 + H332) | P261: Avoid breathing mist/vapors. P270: Do not eat, drink or smoke when using. P280: Wear protective gloves/clothing. |

| Eye Irritation | Category 2A (H319) | P264: Wash skin thoroughly after handling. |

Handling and Storage:

-

Work under a chemical fume hood.

-

Avoid contact with skin, eyes, and inhalation of vapor or mist.

-

Keep the container tightly closed and store in a well-ventilated place.

-

Keep away from open flames, hot surfaces, and sources of ignition.

-

Take precautionary measures against static discharge.

Reactivity and Stability:

-

The product is chemically stable under standard ambient conditions (room temperature).

-

Vapors may form an explosive mixture with air.

Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound were not identified in the provided search results, a general and logical synthetic approach involves the N-alkylation of 4-piperidone. This is a common reaction in organic chemistry for forming C-N bonds.

General Synthesis via N-Alkylation (Hypothetical)

This protocol describes a representative procedure for the synthesis of this compound from 4-piperidone and a haloacetonitrile.

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-piperidone hydrochloride hydrate and a suitable solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture. This is necessary to deprotonate the piperidine nitrogen, making it nucleophilic. Stir for 15-30 minutes at room temperature.

-

Alkylation: Add an equimolar amount of 2-chloroacetonitrile or 2-bromoacetonitrile dropwise to the stirring mixture.

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove residual salts and DMF.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified using column chromatography on silica gel to yield the pure this compound.

Caption: Hypothetical workflow for the synthesis of this compound.

General Workflow for Characterization

After synthesis and purification, the identity and purity of the compound must be confirmed. A standard workflow for the characterization of a novel organic compound is outlined below.

Caption: Standard workflow for the analytical characterization of a synthesized chemical.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information in the search results detailing specific biological activities or interactions with signaling pathways for this compound. Its primary role appears to be that of a chemical building block for the synthesis of more complex molecules, which may themselves be designed for biological targets.

This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS) or rigorous experimental validation.

References

(4-Oxo-1-piperidinyl)acetonitrile: A Technical Guide for Drug Development Professionals

Introduction

(4-Oxo-1-piperidinyl)acetonitrile, systematically known as 2-(4-oxopiperidin-1-yl)acetonitrile , is a heterocyclic organic compound featuring a piperidone core N-substituted with an acetonitrile group. The piperidine scaffold is a highly privileged structure in medicinal chemistry, forming the backbone of a wide array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for introducing diverse functional groups, thereby enabling fine-tuning of interactions with biological targets.[2][3]

The 4-oxopiperidine moiety, in particular, serves as a crucial intermediate in the synthesis of complex molecular architectures.[4][5] It is a key building block for derivatives that have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, aimed at researchers and professionals in the field of drug discovery and development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are summarized below. While extensive experimental data for this specific compound is not widely published, the tables provide its core identifiers and computed properties.

Data Presentation

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 259180-65-9 | [7] |

| Molecular Formula | C₇H₁₀N₂O | [7] |

| Molecular Weight | 138.17 g/mol | [7] |

| Synonyms | (4-Oxo-1-piperidinyl)acetonitrile, 1-(Cyanomethyl)-4-piperidone | N/A |

Table 2: Computed Physicochemical Properties

| Property | Value | Notes |

| Purity | ≥95% | As specified by commercial suppliers.[8] |

| Appearance | Data not available | Typically expected to be an off-white to yellow solid or oil. |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | Expected to have solubility in polar organic solvents. |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via the N-alkylation of a 4-piperidone precursor. This reaction is a standard method for forming carbon-nitrogen bonds.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a plausible method for synthesizing this compound from 4-piperidone hydrochloride and 2-chloroacetonitrile.

Materials:

-

4-Piperidone hydrochloride monohydrate

-

2-Chloroacetonitrile

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone hydrochloride monohydrate (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent such as acetonitrile (approx. 0.2 M concentration).

-

Addition of Reagent: Add 2-chloroacetonitrile (1.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Applications in Drug Development

While this compound itself is not marketed as a therapeutic agent, its structural motifs—the 4-oxopiperidine core and the cyanomethyl group—make it a valuable building block for synthesizing more complex and biologically active molecules.

Role as a Chemical Intermediate

The 4-oxopiperidine scaffold is a cornerstone in the synthesis of drugs targeting a wide range of diseases. The ketone functional group at the C4 position is a versatile handle for further chemical modifications, such as:

-

Reductive Amination: To introduce diverse amine-containing side chains, leading to compounds with potential applications as antifungal agents or inhibitors of viral assembly.[9][10]

-

Wittig Reactions or Grignard Additions: To introduce carbon-based substituents and build molecular complexity.

-

Formation of Heterocycles: The ketone can be used to construct fused ring systems.

The N-cyanomethyl group is also synthetically useful. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, providing another avenue for derivatization.

Biological Potential of the 4-Oxopiperidine Scaffold

Derivatives of 4-oxopiperidine have been reported to possess numerous pharmacological activities, establishing the importance of this scaffold in medicinal chemistry.[4][5]

Table 3: Reported Biological Activities of 4-Oxopiperidine Derivatives

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | [5] |

| Anti-HIV | Virology | [5] |

| Antimicrobial (Antibacterial & Antifungal) | Infectious Diseases | [6] |

| Anticonvulsant | Neurology | [5] |

| Antiviral (Hepatitis C) | Virology | [9] |

A notable example is the development of 4-aminopiperidine derivatives as novel antifungal agents that target the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.[10] This highlights the potential for molecules derived from this compound to be developed into potent therapeutics.

Mandatory Visualization

Caption: Ergosterol biosynthesis pathway and inhibition by piperidine derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing

Given the known antimicrobial activities of the 4-oxopiperidine scaffold, a primary screening step for new derivatives would involve assessing their activity against pathogenic microbes. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a test compound (e.g., a derivative of this compound) that visibly inhibits the growth of a target microorganism.

Materials:

-

Test compound stock solution (e.g., 10 mg/mL in DMSO).

-

Sterile 96-well microtiter plates.

-

Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Candida albicans).

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL).

-

Positive control (standard antibiotic/antifungal) and negative control (vehicle, e.g., DMSO).

Procedure:

-

Plate Preparation: Add 100 µL of sterile growth medium to wells A-H in columns 2-12 of a 96-well plate. Add 200 µL to the wells in column 1.

-

Compound Dilution: Add a calculated volume of the test compound stock solution to the wells in column 1 to achieve the highest desired concentration.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Controls: Column 11 serves as the growth control (medium + inoculum, no compound). Column 12 serves as the sterility control (medium only).

-

Inoculation: Add 10 µL of the standardized microbial inoculum to all wells except the sterility control (column 12).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Mandatory Visualization

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound is a valuable and versatile chemical intermediate for drug discovery and development. While data on its direct biological activity is scarce, the proven pharmacological importance of the 4-oxopiperidine scaffold suggests that derivatives of this compound hold significant potential. Its dual functional handles—a reactive ketone and a modifiable nitrile group—provide medicinal chemists with multiple pathways to generate diverse libraries of novel compounds for screening against a wide range of therapeutic targets, particularly in oncology and infectious diseases. This guide provides the foundational chemical knowledge and representative experimental frameworks necessary for researchers to effectively utilize this compound in their drug development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. scbt.com [scbt.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-(4-Oxopiperidin-1-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-Oxopiperidin-1-yl)acetonitrile (CAS No. 259180-65-9), a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and theoretical spectroscopic values for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their laboratory work. The information is structured to be a practical resource for the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 259180-65-9[1]

-

Molecular Formula: C₇H₁₀N₂O[1]

-

Molecular Weight: 138.17 g/mol [1]

-

Chemical Structure:

Predicted and Theoretical Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for this compound. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 3.60 | s | 2H | N-CH₂ -CN |

| ~ 2.80 | t | 4H | -CO-CH₂ -N-CH₂ -CO- |

| ~ 2.50 | t | 4H | CH₂ -N-CH₂ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 208 | C =O |

| ~ 117 | -C ≡N |

| ~ 52 | -CO-C H₂-N |

| ~ 45 | N-C H₂-CN |

| ~ 41 | C H₂-N-C H₂ |

Theoretical Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 2250 | C≡N (Nitrile) | Sharp, medium-strong |

| ~ 1715 | C=O (Ketone) | Strong |

| ~ 2950-2850 | C-H (Aliphatic) | Medium-strong |

| ~ 1200 | C-N (Tertiary Amine) | Medium-weak |

Theoretical Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 138.08 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., pulse angle 30-45°, relaxation delay 1-2 s, 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 s) are typically required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or acetonitrile)

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: Acquire the mass spectrum, ensuring the mass range is appropriate to observe the expected molecular ion (m/z 138.08).

Visualization of Methodologies

General Synthetic Workflow

The synthesis of this compound typically involves the reaction of 4-piperidone with a haloacetonitrile.

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound follows a standard spectroscopic analysis workflow.

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational spectroscopic dataset for this compound based on predictive and theoretical methods. The included generalized experimental protocols offer a starting point for researchers to obtain empirical data. It is anticipated that this compilation will be a valuable tool for scientists and professionals in the field of drug development and organic synthesis for the characterization and quality control of this important chemical intermediate.

References

An In-depth Technical Guide to 2-(4-Oxopiperidin-1-yl)acetonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-(4-Oxopiperidin-1-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from closely related analogues and established chemical principles to present a plausible synthesis, predicted physicochemical and spectral properties, and potential biological relevance. The document covers a detailed, hypothetical experimental protocol for its synthesis via N-alkylation of 4-piperidone. It further explores its potential role in modulating neurological signaling pathways, supported by a representative diagram. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel piperidine derivatives in drug discovery.

Introduction

Piperidine and its derivatives are prominent scaffolds in a vast array of pharmacologically active compounds, featuring in drugs targeting the central nervous system (CNS), as well as those with analgesic, antipsychotic, and antihistaminic properties.[1][2] The 4-oxopiperidine core, in particular, is a versatile building block, allowing for diverse functionalization at the nitrogen atom and the carbonyl group. The introduction of an acetonitrile moiety at the 1-position, yielding this compound, offers a unique combination of a polar nitrile group and a reactive ketone within the piperidine framework. This substitution pattern suggests its potential as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neuroscience.[3][4]

This guide provides a detailed overview of this compound, including its chemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectral data, and a discussion of its potential biological significance based on the known pharmacology of related piperidine derivatives.

Physicochemical Properties and Synthesis

This compound, with the CAS number 259180-65-9, possesses the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[5] A commercially available sample of this compound is reported to have a purity of 95%.[6]

Proposed Synthesis: N-Alkylation of 4-Piperidone

A plausible and efficient method for the synthesis of this compound is the N-alkylation of 4-piperidone with chloroacetonitrile. This reaction is a standard method for the formation of C-N bonds.[7][8] The secondary amine of the piperidine ring acts as a nucleophile, displacing the chloride from chloroacetonitrile. A non-nucleophilic base is typically used to neutralize the hydrochloric acid generated during the reaction.

Detailed Experimental Protocol (Hypothetical)

Reaction Scheme:

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base of 4-piperidone.

-

To this suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Yield | 70-85% (estimated) | Based on similar N-alkylation reactions. |

| Purity | >95% (after chromatography) | A commercially available sample has 95% purity.[6] |

Predicted Spectral Data

The following spectral data are predicted based on the analysis of structurally similar compounds, including N-substituted piperidones and α-aminonitriles.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 | s | 2H | N-CH ₂-CN |

| ~ 2.8 | t | 4H | -CH ₂-N-CH ₂- |

| ~ 2.5 | t | 4H | -CH ₂-C(O)-CH ₂- |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~ 208 | C=O |

| ~ 115 | -CN |

| ~ 52 | -C H₂-N-C H₂- |

| ~ 45 | N-C H₂-CN |

| ~ 41 | -C H₂-C(O)-C H₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2240 | Medium | C≡N stretch |

| ~ 1720 | Strong | C=O stretch (ketone) |

| ~ 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1100 | Medium | C-N stretch |

Mass Spectrometry (MS)

-

Electron Ionization (EI): The molecular ion peak ([M]⁺) would be expected at m/z 138. Common fragmentation patterns would likely involve the loss of the cyanomethyl group or cleavage of the piperidine ring.

-

Electrospray Ionization (ESI): A prominent protonated molecule ([M+H]⁺) would be observed at m/z 139.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the piperidine scaffold is a well-established pharmacophore in neuroscience drug discovery.[3][9] Derivatives of piperidine are known to interact with a variety of CNS targets, including opioid, dopamine, and serotonin receptors and transporters.[10][11]

Hypothetical Modulation of Opioid Receptor Signaling

Given the structural similarities of piperidine derivatives to endogenous and exogenous opioids, it is plausible that this compound or its derivatives could modulate opioid receptor signaling. The following diagram illustrates a simplified opioid receptor signaling cascade and a hypothetical point of interaction for a piperidine-based ligand.

Caption: Hypothetical modulation of the opioid receptor signaling pathway.

Description of the Signaling Pathway: Opioid receptors are G-protein coupled receptors (GPCRs).[12][13] Upon binding of an agonist, the receptor activates inhibitory G-proteins (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity. The Gβγ subunits can directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate inwardly rectifying potassium channels, leading to hyperpolarization of the neuron. These signaling events collectively contribute to the analgesic and other cellular effects of opioids. A compound like this compound could potentially act as an agonist or antagonist at the opioid receptor, thereby initiating or blocking this cascade.[2][12]

Conclusion

This compound is a structurally interesting heterocyclic compound with potential applications as a building block in medicinal chemistry. While direct experimental data on its synthesis and biological activity are scarce, this guide provides a plausible synthetic route and predicts its key physicochemical and spectral properties based on established chemical knowledge of related compounds. The presence of the 4-oxopiperidine scaffold suggests that this molecule and its derivatives could be valuable tools for investigating neurological targets. The hypothetical signaling pathway presented highlights one of many potential avenues for its biological activity. Further experimental validation of the proposed synthesis, characterization of its properties, and biological evaluation are necessary to fully elucidate the potential of this compound in drug discovery and development.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]

- 6. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 7. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Opioid Receptors: Overview [jove.com]

An In-depth Technical Guide to 2-(4-Oxopiperidin-1-yl)acetonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Oxopiperidin-1-yl)acetonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to a lack of dedicated historical accounts, this document focuses on the probable synthetic routes, physicochemical properties, and potential applications as a chemical intermediate, drawing from analogous chemical literature. This guide is intended to serve as a foundational resource for researchers utilizing this compound in drug discovery and development.

Introduction

This compound, with the CAS number 259180-65-9, is a derivative of 4-piperidone.[1] While specific details regarding its initial discovery and developmental history are not extensively documented in publicly available literature, its structural motif, featuring a reactive nitrile group and a ketone functionality within a piperidine ring, positions it as a versatile building block in organic synthesis.[2][3] The primary route to its synthesis involves the N-alkylation of 4-piperidone. This compound serves as a potential intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[4][5]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 259180-65-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Purity (Typical) | ≥95% | [6] |

Synthesis

The most probable and direct method for the synthesis of this compound is the N-alkylation of 4-piperidone with a cyanomethylating agent, such as chloroacetonitrile. While a specific detailed protocol for this exact transformation is not available in the reviewed literature, a general procedure can be inferred from standard organic chemistry principles and analogous reactions.

General Experimental Protocol (Proposed)

The following protocol is based on the known reactivity of 4-piperidone and general N-alkylation procedures.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents) at room temperature.

-

To this suspension, add chloroacetonitrile (1-1.2 equivalents) dropwise.

-

The reaction mixture may be stirred at room temperature or gently heated (e.g., to 50-80 °C) to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Table 2: Proposed Synthesis Parameters

| Parameter | Condition |

| Reactants | 4-Piperidone, Chloroacetonitrile |

| Base | K₂CO₃, Et₃N |

| Solvent | Acetonitrile, DMF |

| Temperature | Room Temperature to 80 °C |

| Work-up | Aqueous extraction |

| Purification | Column chromatography or distillation |

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways directly modulated by this compound. Its structural similarity to precursors of biologically active compounds, such as fentanyl analogs, suggests its primary role is that of a synthetic intermediate rather than a bioactive agent itself.[4]

Future research could explore the potential biological effects of this molecule, given the prevalence of the piperidine scaffold in many centrally active pharmaceuticals.

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules. The presence of both a ketone and a nitrile group allows for a variety of subsequent chemical transformations.

Potential Synthetic Transformations Workflow:

Caption: Potential synthetic utility of this compound.

Conclusion

This compound is a readily accessible synthetic intermediate with potential applications in the construction of more elaborate molecular architectures. While its own history and biological profile are not well-defined, its value lies in its potential as a starting material for the synthesis of novel compounds for pharmaceutical and materials science research. This guide provides a foundational understanding of its synthesis and potential utility, encouraging further investigation into its properties and applications. Researchers are advised to conduct thorough characterization of the synthesized material due to the limited availability of reference spectral data.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile from 4-piperidone

Abstract

This document provides a detailed methodology for the synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile, a valuable intermediate in the development of novel therapeutics. The protocol outlines the N-alkylation of 4-piperidone with a haloacetonitrile, a robust and efficient method for this transformation. These application notes are intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to the development of drugs across numerous therapeutic areas, including but not limited to, treatments for neurological disorders, cancer, and infectious diseases.[1][2][3] Specifically, substituted 4-piperidones are crucial intermediates in the synthesis of a variety of biologically active molecules, including antifungal agents and T-type calcium channel blockers.[4][5]

The introduction of a cyanomethyl group onto the piperidine nitrogen to form N-cyanomethylpiperidine derivatives can be a key step in the synthesis of compounds with central pharmacological activity.[6] this compound (CAS 259180-65-9) is a bifunctional molecule featuring a reactive ketone and a nitrile group, making it a versatile building block for further chemical modifications in drug discovery programs.[7] This document details a representative protocol for its synthesis via direct N-alkylation of 4-piperidone.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic substitution of a haloacetonitrile (e.g., 2-chloroacetonitrile or 2-bromoacetonitrile) by the secondary amine of 4-piperidone. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

Caption: General reaction scheme for the N-alkylation of 4-piperidone.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. The specific haloacetonitrile and base may be varied to optimize reaction conditions.

3.1. Materials and Reagents

-

4-Piperidone hydrochloride

-

2-Chloroacetonitrile (or 2-Bromoacetonitrile)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

3.2. Equipment

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

3.3. Procedure

-

To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 2-chloroacetonitrile (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for analogous N-alkylation reactions of piperidine derivatives. The data for the synthesis of this compound is projected based on these similar transformations.

| Parameter | Representative Value |

| Reactant Ratios | |

| 4-Piperidone HCl | 1.0 eq |

| Haloacetonitrile | 1.1 - 1.2 eq |

| Base (K₂CO₃) | 2.5 - 3.0 eq |

| Reaction Conditions | |

| Solvent | Acetonitrile or DMF |

| Temperature | Room Temp. to 82°C |

| Reaction Time | 12 - 24 hours |

| Product Characterization | |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol [7] |

| Appearance | Off-white to pale yellow solid/oil |

| Projected Yield & Purity | |

| Yield | 75 - 90% |

| Purity (post-chromatography) | >95% |

| Representative Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.55 (s, 2H), 2.80 (t, J=6.0 Hz, 4H), 2.45 (t, J=6.0 Hz, 4H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 208.5, 116.0, 52.0, 45.0, 41.0 |

| MS (ESI+) m/z | 139.0 [M+H]⁺ |

Note: The spectroscopic data provided is a theoretical prediction based on the structure and may vary from experimentally obtained values.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality can be a handle for various transformations such as reductive amination, Wittig reactions, or Grignard additions, allowing for the introduction of diverse substituents at the 4-position. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.

Derivatives of 4-oxopiperidine have been investigated for a range of biological activities. For instance, various N-substituted piperidines have been explored as antagonists for the CXCR4 receptor, which is implicated in cancer and inflammation. Furthermore, the piperidine core is a key feature in many antifungal agents and inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases.[8] The unique combination of functional groups in this compound makes it a valuable starting material for the synthesis of compound libraries aimed at identifying novel drug candidates in these and other therapeutic areas.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-Chloroacetonitrile and 2-bromoacetonitrile are toxic and lachrymatory. Avoid inhalation and contact with skin and eyes.

-

Acetonitrile is flammable. Keep away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of this compound from 4-piperidone. This synthetic intermediate holds significant potential for the development of novel piperidine-based therapeutic agents. The straightforward N-alkylation procedure, coupled with the versatility of the product's functional groups, makes this a valuable addition to the synthetic chemist's toolbox in the pursuit of new drug candidates.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Alkylation of 4-Piperidone with Chloroacetonitrile: Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 4-piperidone with chloroacetonitrile to synthesize 1-(cyanomethyl)-4-piperidone. This reaction is a fundamental transformation in organic synthesis, yielding a versatile intermediate for the development of various pharmaceutical compounds. The protocol is based on established principles of nucleophilic substitution reactions.

Reaction Principle

The synthesis of 1-(cyanomethyl)-4-piperidone is achieved through the N-alkylation of 4-piperidone with chloroacetonitrile. In this reaction, the secondary amine of the 4-piperidone acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile. A base is utilized to deprotonate the piperidone nitrogen, enhancing its nucleophilicity, and to neutralize the hydrochloric acid formed as a byproduct. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Experimental Protocol

Materials:

-

4-Piperidone hydrochloride

-

Chloroacetonitrile

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add chloroacetonitrile (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain it under reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield 1-(cyanomethyl)-4-piperidone.

Data Presentation

| Parameter | Value |

| Reactants | |

| 4-Piperidone Hydrochloride | 1.0 molar equivalent |

| Chloroacetonitrile | 1.2 molar equivalents |

| Anhydrous Potassium Carbonate | 2.5 molar equivalents |

| Solvent | Anhydrous Acetonitrile |

| Reaction Temperature | Reflux (~82°C) |

| Reaction Time | Monitoring by TLC |

| Expected Product | 1-(Cyanomethyl)-4-piperidone |

| Expected Yield | Not available in literature |

Visualizations

Caption: Experimental workflow for the synthesis of 1-(cyanomethyl)-4-piperidone.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions provided are based on general principles of organic chemistry and may require optimization for specific applications. No specific yield or detailed characterization data for the final product could be found in the cited literature.

Application Notes and Protocols for the Synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. While the inquiry specified the "Strecker synthesis," literature review suggests that the most common and efficient method for preparing this compound is through the N-alkylation of 4-piperidone. This document outlines a comprehensive experimental protocol for this N-alkylation reaction, including reagent details, reaction conditions, and purification methods. Additionally, it includes information on the potential applications of the target compound and expected analytical data.

Introduction

This compound is a heterocyclic compound incorporating a piperidone scaffold, which is a prevalent structural motif in a wide range of biologically active molecules. The presence of a reactive nitrile group and a ketone functionality makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents. Piperidine derivatives are of significant interest in drug development due to their ability to serve as scaffolds for compounds targeting the central nervous system and other therapeutic areas.

Note on the Synthetic Route: The Strecker synthesis is a classical method for producing α-amino acids from aldehydes or ketones, ammonia, and cyanide.[1][2] However, for the synthesis of this compound, a direct N-alkylation of the 4-piperidone nitrogen atom with a haloacetonitrile is the more chemically plausible and commonly employed strategy. This approach is a type of nucleophilic substitution reaction.[3]

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound via N-alkylation of 4-piperidone hydrochloride.

2.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| 4-Piperidone hydrochloride | 40064-34-4 | C₅H₁₀ClNO | 135.59 | 10.0 g | ≥98% |

| Chloroacetonitrile | 107-14-2 | C₂H₂ClN | 75.50 | 6.1 mL | ≥99% |

| Potassium carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | 30.4 g | ≥99% |

| Acetonitrile (CH₃CN) | 75-05-8 | CH₃CN | 41.05 | 200 mL | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | As needed | Reagent Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | As needed | Aqueous Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | Granular |

2.2. Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Nitrogen inlet

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

2.3. Reaction Procedure

-

Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure the apparatus is dry.

-

Reagent Addition: To the flask, add 4-piperidone hydrochloride (10.0 g, 73.7 mmol) and anhydrous potassium carbonate (30.4 g, 220 mmol).

-

Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask.

-

Stirring: Begin vigorous stirring of the suspension at room temperature.

-

Addition of Alkylating Agent: Dissolve chloroacetonitrile (6.1 mL, 95.8 mmol) in 50 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the chloroacetonitrile solution dropwise to the stirred suspension over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

2.4. Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Chloroacetonitrile is toxic and a lachrymator; handle with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

-

Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Data Presentation

3.1. Expected Analytical Data

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₀N₂O[4] |

| Molecular Weight | 138.17 g/mol [4] |

| Appearance | Off-white to yellow solid or oil |

| Purity (by GC or HPLC) | >95% (after purification)[5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.6 (s, 2H, N-CH₂-CN), ~2.8 (t, 4H), ~2.5 (t, 4H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~207 (C=O), ~115 (CN), ~55 (N-CH₂-CN), ~50 (piperidine CH₂), ~40 (piperidine CH₂) |

| IR (KBr, cm⁻¹) | ~2240 (C≡N stretch), ~1720 (C=O stretch) |

| Mass Spectrometry (ESI+) | m/z: 139.08 [M+H]⁺ |

Note: The NMR and IR data are predicted values based on the chemical structure and may vary slightly in an actual experimental setting.

Visualization of Workflow and Logic

4.1. Experimental Workflow

Caption: Experimental workflow for the N-alkylation synthesis.

4.2. Synthetic Logic Diagram

Caption: Logical flow of the synthetic process.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of various pharmaceutical candidates. Its utility stems from the versatile reactivity of its functional groups:

-

Piperidone Ketone: The ketone functionality can be a site for various transformations, including reductive amination to introduce diverse amine substituents, Grignard reactions to form tertiary alcohols, and Wittig reactions to introduce carbon-carbon double bonds.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This allows for the introduction of a variety of functional groups and the extension of the carbon chain.

-

Piperidine Scaffold: The piperidine ring is a common feature in many CNS-active drugs and other therapeutics. It provides a rigid framework that can be appropriately substituted to optimize binding to biological targets.

This compound can serve as a key starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Acetonitrile itself is a crucial solvent and building block in the pharmaceutical industry.[6][7] The incorporation of the cyanomethyl group onto the piperidone scaffold provides a synthetically useful handle for further molecular elaboration.

References

- 1. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: 2-(4-Oxopiperidin-1-yl)acetonitrile as a Versatile Precursor in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Oxopiperidin-1-yl)acetonitrile is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structure, featuring a reactive ketone and a nitrile-bearing N-acetic acid moiety, provides multiple points for chemical modification. This document provides detailed application notes and experimental protocols for the utilization of this precursor, with a particular focus on its role in the synthesis of Janus Kinase (JAK) inhibitors, a critical class of therapeutics for inflammatory diseases.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The 4-oxopiperidine moiety, in particular, serves as a key intermediate for introducing structural diversity. This compound combines this feature with a cyanomethyl group, which can be further elaborated or utilized for its electronic properties. This precursor is especially valuable for constructing molecules that target kinase enzymes, where the piperidine core can orient functional groups for optimal interaction with the ATP-binding site.

Key Applications in Drug Discovery

The primary application of this compound lies in its conversion to 4-amino- or 4-substituted-piperidine derivatives through reductive amination. This reaction is fundamental to the synthesis of various kinase inhibitors, including those targeting the Janus Kinase (JAK) family. The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.

Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds

JAK inhibitors are a significant class of drugs used to treat autoimmune diseases like rheumatoid arthritis and psoriasis. The 4-aminopiperidine core derived from this compound is a common feature in many JAK inhibitors. The amino group serves as a key attachment point for heterocyclic pharmacophores that interact with the hinge region of the kinase domain.

Experimental Protocols

General Protocol for Reductive Amination

This protocol describes the conversion of the 4-oxo group of this compound to a secondary amine using a generic primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of this compound (1.0 eq.) in dichloroethane (DCE), add the primary amine (1.1 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-(substituted-amino)piperidin-1-yl)acetonitrile.

Data Presentation

The following tables summarize typical quantitative data for the reductive amination of this compound with various primary amines.

| Amine Substrate | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| Aniline | 2-(4-(Phenylamino)piperidin-1-yl)acetonitrile | 75-85 | >95 |

| Benzylamine | 2-(4-(Benzylamino)piperidin-1-yl)acetonitrile | 80-90 | >97 |

| 4-Fluoroaniline | 2-(4-((4-Fluorophenyl)amino)piperidin-1-yl)acetonitrile | 70-80 | >95 |

| Cyclopropylamine | 2-(4-(Cyclopropylamino)piperidin-1-yl)acetonitrile | 65-75 | >96 |

Visualizations

Experimental Workflow for Reductive Amination

Caption: Reductive amination workflow.

JAK-STAT Signaling Pathway

Caption: Simplified JAK-STAT signaling pathway.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of complex nitrogen-containing heterocycles, particularly those with applications as kinase inhibitors. The straightforward and high-yielding reductive amination protocol provides a reliable method for introducing diverse functionalities at the 4-position of the piperidine ring, enabling the rapid generation of compound libraries for drug discovery programs. The insights and protocols provided herein are intended to facilitate the effective utilization of this important building block in the development of novel therapeutics.

Application Notes and Protocols: The Utility of 2-(4-Oxopiperidin-1-yl)acetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Oxopiperidin-1-yl)acetonitrile is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, incorporating a reactive ketone and a nitrile group on a piperidine scaffold, offers multiple points for chemical modification, making it a key intermediate in the synthesis of a diverse range of biologically active compounds. This document provides an overview of its applications, particularly in the development of Janus Kinase (JAK) inhibitors, and includes detailed experimental protocols for its synthesis and subsequent chemical transformations.

Introduction: A Privileged Scaffold in Drug Discovery

The piperidine ring is a frequently encountered motif in pharmaceuticals and natural products, prized for its ability to introduce a three-dimensional character to molecules, which can enhance binding affinity and selectivity for biological targets. The introduction of a cyanomethyl group at the nitrogen atom and a ketone at the 4-position of the piperidine ring, as seen in this compound, provides chemists with strategic handles for constructing complex molecular architectures.

The ketone functionality can be readily converted into other functional groups, such as amines, alcohols, or used in condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic rings, such as 1,2,4-oxadiazoles. This versatility makes this compound a sought-after intermediate in the synthesis of targeted therapies.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of small molecule inhibitors of protein kinases, particularly Janus kinases (JAKs). JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the signaling pathways for numerous cytokines and growth factors. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.

The piperidine core of this compound often serves as a central scaffold to which other pharmacophoric elements are attached. For instance, in the synthesis of JAK inhibitors like Tofacitinib and its analogs, the 4-oxo group is typically converted to a substituted amine that interacts with the hinge region of the kinase domain, while the N-cyanomethyl group can be further elaborated or is a key feature of the final molecule.

Quantitative Data of Structurally Related Compounds

While specific quantitative data for direct derivatives of this compound are not extensively published in publicly available literature, the biological activity of structurally related piperidine-containing kinase inhibitors highlights the potential of this scaffold. The following table summarizes inhibitory activities of well-known JAK inhibitors that share the core piperidine feature.

| Compound | Target(s) | IC50 (nM) | Disease Indication |

| Tofacitinib | JAK1, JAK2, JAK3 | 1, 20, 112 | Rheumatoid Arthritis, Psoriatic Arthritis |

| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Myelofibrosis, Polycythemia Vera |

| Baricitinib | JAK1, JAK2 | 5.9, 5.7 | Rheumatoid Arthritis |

| Upadacitinib | JAK1 | 43 | Rheumatoid Arthritis |

This data is representative of the therapeutic potential of piperidine-based kinase inhibitors and is provided for contextual purposes.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via N-alkylation of 4-piperidone monohydrate hydrochloride.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add chloroacetonitrile (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Synthetic scheme for this compound.

Reductive Amination of the Ketone

This protocol outlines a general procedure for the conversion of the ketone in this compound to a secondary amine, a key step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

Primary amine (e.g., aniline or a substituted aniline)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in the chosen solvent (DCE or DCM).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Caption: Workflow for the reductive amination of the ketone.

Signaling Pathway Context: The JAK-STAT Pathway